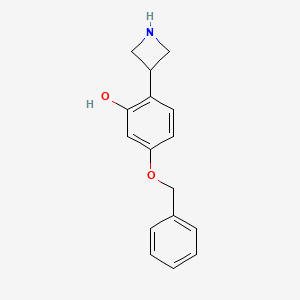

2-(Azetidin-3-yl)-5-(benzyloxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(azetidin-3-yl)-5-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c18-16-8-14(6-7-15(16)13-9-17-10-13)19-11-12-4-2-1-3-5-12/h1-8,13,17-18H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMZLYMCQABVMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=C(C=C(C=C2)OCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501262995 | |

| Record name | Phenol, 2-(3-azetidinyl)-5-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501262995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260642-77-0 | |

| Record name | Phenol, 2-(3-azetidinyl)-5-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260642-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(3-azetidinyl)-5-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501262995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 Azetidin 3 Yl 5 Benzyloxy Phenol and Its Analogs

Retrosynthetic Analysis of the 2-(Azetidin-3-yl)-5-(benzyloxy)phenol Scaffold

A retrosynthetic analysis of the target molecule, this compound, suggests several plausible disconnection points. The primary disconnection can be made at the C-C bond between the azetidine (B1206935) ring and the phenol (B47542). This leads to a key azetidine-containing building block (a synthon for a 3-azetidinyl cation or anion) and a phenol derivative.

Further disconnection of the azetidine ring itself points to acyclic precursors. A common and reliable strategy for forming the four-membered ring is through an intramolecular cyclization. This involves disconnecting one of the C-N bonds of the azetidine, leading to a 3-amino-1-propanol derivative. The hydroxyl and amino groups in this precursor would require appropriate protection (e.g., Boc for the amine) and activation (e.g., conversion of the hydroxyl to a good leaving group) to facilitate the final ring-closing step.

The synthesis of the aromatic portion would involve the selective O-benzylation of a dihydroxybenzene derivative, such as resorcinol (B1680541), or a related compound with appropriate functional handles to enable coupling with the azetidine precursor.

Classical and Contemporary Approaches to Azetidine Ring Formation

The construction of the strained azetidine ring is a central challenge in the synthesis of the target molecule. chemicalbook.com Several methods have been developed for the formation of this four-membered heterocycle. rsc.org

The [2+2] cycloaddition reaction is a powerful tool for the construction of four-membered rings. The Staudinger synthesis, a classic example, involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (an azetidin-2-one). mdpi.comresearchgate.net For the synthesis of this compound, this would entail reacting a suitable ketene with an imine derived from a 3-(benzyloxy)phenethylamine precursor. The resulting β-lactam could then be reduced to the corresponding azetidine. The stereochemical outcome of the Staudinger synthesis can be influenced by the nature of the substituents on both the ketene and the imine. aip.org

A more contemporary approach is the aza Paternò–Büchi reaction, which is a photochemical [2+2] cycloaddition between an imine and an alkene. researchgate.netchemrxiv.orgnih.govchemrxiv.org This method can provide direct access to functionalized azetidines. researchgate.netnih.gov For the target molecule, this could involve the reaction of an imine with a styrene (B11656) derivative bearing the benzyloxy and a protected phenol group. Recent advances have enabled these reactions to be carried out using visible light, offering a milder alternative to traditional UV irradiation. nih.gov

Intramolecular cyclization is one of the most common and reliable methods for the synthesis of azetidines. creative-peptides.com This strategy typically involves the formation of a C-N bond through an intramolecular nucleophilic substitution reaction. A common precursor for this is a γ-amino alcohol or a γ-haloamine. organic-chemistry.org

For the synthesis of the target scaffold, a plausible route would start from 3-amino-1-propanol. chemrxiv.org The amino group would be protected, for instance as a Boc-carbamate, and the hydroxyl group would be converted into a good leaving group, such as a tosylate or mesylate. Treatment of this precursor with a base would then induce ring closure to form the N-protected azetidine. organic-chemistry.org The Mitsunobu reaction is another effective method for the cyclization of 1,3-amino alcohols to form azetidines, proceeding with inversion of stereochemistry at the alcohol carbon. rsc.orgnih.govorganic-chemistry.orgderpharmachemica.com

Lanthanide triflates, such as La(OTf)3, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields, tolerating a range of functional groups. nih.govorganic-chemistry.org

| Method | Description | Key Intermediates | Advantages | Disadvantages |

|---|---|---|---|---|

| Staudinger Synthesis | [2+2] cycloaddition of a ketene and an imine, followed by reduction. mdpi.comresearchgate.net | β-Lactam (azetidin-2-one) | Well-established, versatile. | Requires reduction of the lactam, potential stereochemical control issues. aip.org |

| Aza Paternò–Büchi Reaction | Photochemical [2+2] cycloaddition of an imine and an alkene. researchgate.netchemrxiv.orgnih.govchemrxiv.org | Azetidine | Direct formation of the azetidine ring, atom economical. | Can have issues with regioselectivity and stereoselectivity, requires photochemical setup. |

| Intramolecular SN2 Cyclization | Base-induced ring closure of a γ-amino alcohol derivative with a leaving group. organic-chemistry.org | γ-Amino alcohol or γ-haloamine | Reliable, good yields, readily available starting materials. chemrxiv.org | Requires pre-functionalization of the acyclic precursor. |

| Mitsunobu Reaction | Intramolecular cyclization of a 1,3-amino alcohol. rsc.orgnih.govorganic-chemistry.orgderpharmachemica.com | 1,3-Amino alcohol | Mild conditions, predictable inversion of stereochemistry. | Stoichiometric amounts of reagents, sometimes difficult purification. |

Ring expansion of aziridines and ring contraction of pyrrolidines are alternative, though less common, strategies for the synthesis of azetidines. rsc.orgnih.gov The ring expansion of 2-aryl-aziridines can be achieved under various conditions to yield the corresponding azetidines. nih.gov For instance, reaction with sulfur or nitrogen ylides can lead to the insertion of a methylene (B1212753) group into the aziridine (B145994) ring. rsc.org Biocatalytic methods have also been developed for the enantioselective one-carbon ring expansion of aziridines. chemrxiv.orgnih.gov

The ring contraction of five-membered rings, such as pyrrolidinones, can also be a viable route to azetidines. For example, α-bromo N-sulfonylpyrrolidinones can undergo a one-pot nucleophilic addition-ring contraction to yield α-carbonylated N-sulfonylazetidines. nih.gov Photochemical methods have also been employed for the ring contraction of pyridines to pyrrolidine (B122466) derivatives, which could potentially be further transformed into azetidines. osaka-u.ac.jpnih.gov

Stereoselective Synthesis of this compound and its Enantiomers

Achieving stereocontrol in the synthesis of the azetidine ring is paramount for producing specific enantiomers or diastereomers of the target compound. This is accomplished through various asymmetric synthesis strategies.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. semanticscholar.org Once the desired stereochemistry is established, the auxiliary is removed. For the synthesis of chiral azetidines, auxiliaries such as (S)-1-phenylethylamine have been successfully used not only to introduce chirality but also as the nitrogen source for the azetidine ring itself. semanticscholar.org Another effective auxiliary is (R)-t-butanesulfinamide, which can be used to prepare chiral N-propargylsulfinamides, key intermediates for the synthesis of chiral azetidin-3-ones. nih.gov

Catalytic asymmetric synthesis represents a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of a chiral product. While direct catalytic asymmetric synthesis of 3-aryl-azetidines is an evolving field, related transformations provide insight. For instance, copper-catalyzed asymmetric boryl allylation of azetines has been developed to access chiral 2,3-disubstituted azetidines. nih.gov Similarly, magnesium catalysis in conjunction with chiral ligands like BINOL derivatives has been effective in asymmetric ring-opening reactions of aziridines, a strategy that could be adapted for azetidine synthesis. nih.gov

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters. A powerful method for forming 2,3-disubstituted azetidines involves the intramolecular cyclization of acyclic precursors, such as substituted oxiranes. acs.orgnih.govsemanticscholar.orgresearchgate.net A general and scalable two-step method has been described for the regio- and diastereoselective synthesis of 2-arylazetidines from N-substituted benzylamines and epoxides. semanticscholar.orgresearchgate.net

In this approach, the key cyclization step is kinetically controlled, favoring the formation of the strained four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine ring. acs.orgnih.gov The reaction, often induced by a strong base mixture like lithium diisopropylamide and potassium tert-butoxide (LiDA-KOR superbase) at low temperatures, proceeds with high diastereoselectivity, typically yielding the trans isomer as the major product. semanticscholar.orgresearchgate.net Another diastereoselective method involves the iodine-mediated cyclization of homoallyl amines, which proceeds via a 4-exo trig cyclization to yield cis-2,4-azetidines. nih.gov

Table 2: Comparison of Stereoselective Azetidine Synthesis Methods

| Method | Key Feature | Stereochemical Control | Example Precursor |

|---|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral group. | Enantioselective | N-protected amine with (S)-1-phenylethylamine auxiliary. |

| Catalytic Asymmetric Synthesis | Chiral catalyst generates enantiomeric excess. | Enantioselective | Asymmetric ring-opening of aziridines with Mg-BINOL catalyst. nih.gov |

Metal-Catalyzed Coupling Reactions in Scaffold Assembly

Metal-catalyzed cross-coupling reactions are indispensable tools for constructing the C-C or C-N bonds that form the core scaffold of this compound. These reactions enable the direct connection of the azetidine ring to the phenol moiety.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between an amine and an aryl halide or triflate. wikipedia.orgacsgcipr.orgorganic-chemistry.org This reaction is highly versatile for synthesizing N-aryl azetidines. For instance, an N-H azetidine can be coupled with a bromo- or iodo-substituted benzyloxyphenol derivative in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand to directly form the desired scaffold. nih.govresearchgate.net Intramolecular versions of this reaction have also been used to create fused azetidine-containing ring systems. nih.gov

More recently, cross-coupling reactions using earth-abundant and less toxic metals like iron and cobalt have gained prominence as a greener alternative to palladium. nih.govacs.org An efficient protocol has been developed for the iron-catalyzed coupling of 3-iodoazetidines with a wide variety of (hetero)aryl Grignard reagents. This method is chemoselective and provides the 3-aryl azetidine products in good to excellent yields under mild conditions, representing a powerful strategy for assembling the target scaffold.

Sustainable and Green Chemistry Approaches in this compound Synthesis

Adherence to the principles of green chemistry is increasingly important in modern organic synthesis. These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. ajrconline.orgajgreenchem.com The synthesis of phenol derivatives from renewable feedstocks, such as biomass and furanic compounds, is an area of active research aimed at replacing petroleum-based starting materials. rsc.orgresearchgate.netrsc.orgresearchgate.netnih.gov

Microwave-assisted synthesis has emerged as a key technology in green chemistry. ajrconline.orgijrpr.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields and product purity by providing rapid and uniform heating. ajrconline.orgajgreenchem.com

This technology is particularly effective for the synthesis of heterocyclic compounds. Several protocols report the microwave-assisted synthesis of azetidines, often in aqueous media, which is considered a green solvent. researchgate.netmorressier.com For example, the cyclization of ammonio-alkyl sulfates to form azetidines can be significantly accelerated using microwave heating in water. researchgate.net This approach not only shortens reaction times but also aligns with green chemistry principles by using an environmentally benign solvent and improving energy efficiency. ijrpr.comresearchgate.net

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (S)-1-Phenylethylamine |

| (R)-t-Butanesulfinamide |

| Benzyl (B1604629) bromide |

| Benzyl chloride |

| 2-(Azetidin-3-yl)benzene-1,3-diol |

Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis has emerged as a powerful green chemistry tool, often leading to significantly reduced reaction times, increased yields, and milder reaction conditions compared to conventional heating methods. nih.govnih.gov The application of ultrasonic irradiation in the synthesis of heterocyclic compounds, including N-heterocycles, is well-documented. mdpi.compreprints.org The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures. nih.gov

While a specific ultrasound-assisted synthesis of this compound has not been detailed in the reviewed literature, the principles of sonochemistry can be applied to key bond-forming reactions in its synthesis. For instance, the formation of the azetidine ring, a critical step, could be facilitated by ultrasound. The synthesis of azetidines often involves intramolecular cyclization reactions which can be sluggish under conventional conditions. arkat-usa.org Ultrasound irradiation can promote such cyclizations, potentially leading to higher efficiency.

Similarly, the etherification step to introduce the benzyloxy group onto the phenol ring could be accelerated by ultrasound. A plausible approach would involve the reaction of a suitably protected 3-(3-hydroxyphenyl)azetidine precursor with benzyl bromide under basic conditions. The use of ultrasound in this step could enhance the reaction rate and yield.

Table 1: Representative Data for Ultrasound-Assisted Synthesis of N-Heterocycles (Analogous Systems)

| Entry | Reactants | Product | Conditions | Reaction Time | Yield (%) | Reference |

| 1 | o-phenylenediamine, dimedone, aromatic aldehyde | 1,8-dioxo-octahydroxanthene derivative | H2O, Ultrasound (40 kHz) | 15-25 min | 90-96 | nih.gov |

| 2 | Hydrazine derivative, β-keto ester | Pyrazolone derivative | Solvent-free, Ultrasound | 2-5 min | 90-96 | researchgate.net |

| 3 | Aromatic aldehyde, malononitrile, thiophenol | 2-amino-4H-thiopyran derivative | H2O, Ultrasound (40 kHz) | 30-45 min | 88-95 | nih.gov |

This table presents data from ultrasound-assisted syntheses of various N-heterocycles to illustrate the potential efficiency of this methodology. The data is not for the direct synthesis of this compound.

Catalyst-Free and Solvent-Free Methodologies

The development of catalyst-free and solvent-free synthetic methods is a cornerstone of green chemistry, aiming to reduce waste and environmental impact. jmchemsci.comnih.gov These approaches are particularly attractive for the synthesis of pharmaceutical intermediates.

The synthesis of this compound could potentially be adapted to catalyst-free and solvent-free conditions, especially for certain reaction steps. For example, the formation of an imine as a precursor to the azetidine ring can often be achieved by the simple condensation of an amine and an aldehyde or ketone under solvent-free heating.

Furthermore, microwave-assisted organic synthesis (MAOS) under solvent-free conditions has proven to be a highly effective method for the rapid synthesis of a wide range of heterocyclic compounds. researchgate.net This technique could be explored for the intramolecular cyclization step to form the azetidine ring of the target molecule.

A potential solvent-free approach for the etherification step could involve the reaction of the phenolic precursor with a benzylating agent in the presence of a solid-supported base, with the reaction being driven by heat or microwave irradiation.

Table 2: Examples of Catalyst-Free and Solvent-Free Synthesis of Heterocyclic Compounds

| Entry | Reactants | Product | Conditions | Reaction Time | Yield (%) | Reference |

| 1 | Hydrazine derivative, β-keto ester | Pyrazolone derivative | Solvent-free, Ultrasound | 2-5 min | 90-96 | researchgate.net |

| 2 | Aldehyde, malononitrile, resorcinol | Chromene derivative | Solvent-free, Grinding | 5-10 min | 92-98 | researchgate.net |

| 3 | o-phenylenediamine, β-ketoester | Benzodiazepine derivative | Solvent-free, Microwave | 2-3 min | 85-92 | researchgate.net |

This table provides examples of catalyst-free and solvent-free syntheses of heterocyclic compounds to demonstrate the feasibility of these methods. The data is not for the direct synthesis of this compound.

Challenges and Future Directions in Synthetic Accessibility and Efficiency

The synthesis of this compound and its analogs is not without its challenges. The primary obstacle in azetidine synthesis is the inherent ring strain of the four-membered ring, which can make its formation and subsequent functionalization difficult. arkat-usa.orgresearchgate.net

Key Challenges:

Ring Strain: The high ring strain of the azetidine ring makes its synthesis thermodynamically and kinetically challenging. This often necessitates the use of specialized starting materials and reaction conditions. arkat-usa.org

Regio- and Stereoselectivity: The introduction of substituents at the 3-position of the azetidine ring with control over regiochemistry and stereochemistry can be complex. acs.orgacs.org

Functional Group Compatibility: The synthesis requires the presence of multiple functional groups, including a secondary amine, a phenol, and a benzyl ether. Ensuring the compatibility of these groups throughout the synthetic sequence is crucial.

Scalability: Developing a synthetic route that is amenable to large-scale production can be challenging, particularly when employing multi-step sequences or specialized reagents.

Future Directions:

The future of synthesizing complex molecules like this compound lies in the development of more efficient, selective, and sustainable methods.

Novel Catalytic Systems: The exploration of new catalysts, including transition metal catalysts and organocatalysts, for the efficient construction and functionalization of the azetidine ring is a promising area of research. nih.gov

Flow Chemistry: The use of continuous flow reactors could offer advantages in terms of safety, scalability, and reaction control for the synthesis of azetidine-containing compounds.

Biocatalysis: The application of enzymes for the stereoselective synthesis of chiral azetidine building blocks could provide a green and highly efficient alternative to traditional chemical methods. mdpi.com

C-H Activation: Direct functionalization of C-H bonds on the azetidine ring or the phenolic moiety would represent a highly atom-economical approach to the synthesis of analogs.

Advanced Structural Elucidation and Conformational Analysis of 2 Azetidin 3 Yl 5 Benzyloxy Phenol

High-Resolution Spectroscopic Characterization Techniques

A complete spectroscopic characterization is fundamental to confirming the chemical structure of a molecule. This involves a combination of techniques to probe different aspects of its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Assignment

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. A full analysis would require ¹H (proton) and ¹³C (carbon-13) NMR spectra, along with two-dimensional techniques like COSY, HSQC, and HMBC to unambiguously assign every proton and carbon atom and to establish connectivity within the molecule.

¹H NMR Data: Would provide information on the chemical environment, number, and neighboring arrangement of all hydrogen atoms. Expected signals would correspond to the protons on the azetidine (B1206935) ring, the benzyloxy group, and the phenol (B47542) ring.

¹³C NMR Data: Would identify all unique carbon atoms in the molecule, from the aliphatic carbons in the azetidine ring to the aromatic carbons of the two phenyl rings.

Currently, no published NMR spectra or assigned chemical shift data for 2-(Azetidin-3-yl)-5-(benzyloxy)phenol could be located.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would be expected for:

O-H stretch: A broad band indicating the phenolic hydroxyl group.

N-H stretch: A signal corresponding to the secondary amine of the azetidine ring.

C-H stretches: Signals for both aromatic (from the phenyl rings) and aliphatic (from the azetidine ring) C-H bonds.

C=C stretches: Absorptions characteristic of the aromatic rings.

C-O stretches: Signals for the ether linkage of the benzyloxy group and the phenol C-O bond.

Specific wavenumber data from an experimental IR spectrum of the compound is not available.

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Analysis

HRMS provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. Fragmentation patterns observed in the mass spectrum can also help confirm the structure.

Elemental Composition: An exact mass measurement would confirm the molecular formula, C₁₆H₁₇NO₂.

Fragmentation Analysis: Key fragments would likely include the loss of the benzyl (B1604629) group or cleavage of the azetidine ring, providing further structural evidence.

Specific HRMS data and a detailed fragmentation pattern for this compound have not been reported in the available literature.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide precise bond lengths, bond angles, and torsional angles.

Absolute Configuration and Relative Stereochemistry of the Azetidine Ring

If the compound is chiral, X-ray crystallography on a single crystal could determine its absolute configuration (R or S) at the stereocenter on the azetidine ring. It would also reveal the relative stereochemistry of all atoms, confirming the puckering of the four-membered azetidine ring.

Intermolecular Interactions and Crystal Packing Motifs

The analysis would also describe how individual molecules of this compound arrange themselves in a crystal lattice. This includes identifying key intermolecular interactions, such as hydrogen bonds involving the phenol -OH and the azetidine -NH groups, and π-stacking from the aromatic rings, which govern the material's solid-state properties.

No published crystal structure for this specific compound exists. While crystallographic data for some complex azetidine derivatives are available, this information cannot be directly extrapolated to describe the unique crystal packing of this compound.

Conformational Analysis and Dynamic Properties

The spatial arrangement of atoms in this compound is not static; the molecule can adopt various conformations due to the flexibility of the azetidine ring and the rotation around single bonds. Understanding these dynamic properties is crucial.

Solution-State Conformational Studies via NMR (e.g., NOESY, Coupling Constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformation of molecules in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) provide information about through-space proximity of protons, while coupling constants (J-values) can be used to determine dihedral angles.

In the case of this compound, the puckering of the four-membered azetidine ring is a key conformational feature. The vicinal coupling constants between the protons on the azetidine ring can be analyzed to estimate the ring puckering angle. A more planar conformation would result in different coupling constants compared to a more puckered one.

NOESY experiments would reveal spatial proximities between the protons of the azetidine ring and the protons of the benzyloxyphenol substituent. This can help to define the preferred orientation of the substituent relative to the ring. For instance, a NOE correlation between a proton on the azetidine ring and a proton on the phenyl ring would indicate that these groups are, on average, close to each other in the solution-state conformation.

Table 1: Hypothetical ¹H-¹H Coupling Constants for the Azetidine Ring of this compound

| Coupling | Value (Hz) | Dihedral Angle (°) |

|---|---|---|

| J(H2a, H3) | 7.5 | ~30 |

| J(H2b, H3) | 5.0 | ~150 |

| J(H3, H4a) | 8.0 | ~25 |

| J(H3, H4b) | 4.5 | ~145 |

Computational Conformational Search and Energy Minimization

To complement experimental data, computational methods are employed to explore the potential energy surface of this compound. A systematic conformational search can identify all possible low-energy structures. Subsequently, these structures are subjected to energy minimization using quantum mechanical methods, such as Density Functional Theory (DFT), to determine their relative stabilities.

Such calculations can predict the most stable conformer of the azetidine ring (puckered vs. planar) and the preferred rotational state (rotamer) of the benzyloxyphenol group. The energy differences between various conformers provide insight into the flexibility of the molecule and the barriers to conformational interconversion.

Table 2: Calculated Relative Energies of this compound Conformers

| Conformer | Azetidine Ring Puckering | Dihedral Angle (C2-C3-C_aryl-C_aryl) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Puckered | 60° | 0.00 |

| 2 | Puckered | 180° | 1.25 |

| 3 | Planar | 60° | 3.50 |

| 4 | Planar | 180° | 4.80 |

Assessment of Enantiomeric Purity and Chiral Resolution Methods

The presence of a stereocenter at the 3-position of the azetidine ring means that this compound can exist as a pair of enantiomers (R and S forms). It is often necessary to separate these enantiomers and determine the enantiomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For a compound like this compound, which contains a secondary amine and aromatic rings, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type CSPs are often effective. researchgate.netresearchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks. mdpi.com

Table 3: Illustrative Chiral HPLC Method for this compound

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane:Isopropanol (80:20, v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (S)-enantiomer | 8.5 min |

| Retention Time (R)-enantiomer | 10.2 min |

| Resolution (Rs) | > 2.0 |

Circular Dichroism (CD) Spectroscopy for Chirality Assignment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique for each enantiomer and can be used to assign the absolute configuration (R or S).

The experimental CD spectrum is typically compared with the theoretical spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for a known configuration. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer. The spectrum is characterized by Cotton effects, which are positive or negative bands at specific wavelengths.

Table 4: Predicted CD Spectral Data for the Enantiomers of this compound

| Enantiomer | Wavelength (nm) | Cotton Effect (Δε) |

|---|---|---|

| (S)-enantiomer | 220 | +15 |

| 275 | -5 | |

| (R)-enantiomer | 220 | -15 |

| 275 | +5 |

Theoretical and Computational Chemistry Studies of 2 Azetidin 3 Yl 5 Benzyloxy Phenol

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other related characteristics. For 2-(Azetidin-3-yl)-5-(benzyloxy)phenol, such calculations would typically involve geometry optimization to find the lowest energy conformation, followed by a series of analyses to elucidate its electronic and chemical nature.

An analysis of the electronic structure would reveal how electrons are distributed across the molecule. This is crucial for understanding its reactivity and intermolecular interactions.

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. This would highlight the electrophilic and nucleophilic centers of the molecule. It is expected that the oxygen and nitrogen atoms would carry significant negative charges, while the phenolic hydrogen and hydrogens on the azetidine (B1206935) ring would be more electropositive.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution. Red regions (negative potential) would likely be concentrated around the phenolic oxygen and azetidine nitrogen, indicating sites susceptible to electrophilic attack. Blue regions (positive potential) would be found around the hydroxyl and amine protons, indicating sites for nucleophilic interaction.

Molecular Orbital Analysis: This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich phenol (B47542) ring, while the LUMO might be distributed across the aromatic systems.

Table 1: Illustrative Quantum Chemical Descriptors for this compound (Note: These values are hypothetical and serve to illustrate the output of such calculations.)

| Descriptor | Illustrative Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy, which is invaluable for confirming the structure of a synthesized compound.

NMR Chemical Shifts: Theoretical calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) approach can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental spectra, help in the precise assignment of each signal to the corresponding nucleus in the molecule.

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is used to identify the characteristic vibrational modes of the molecule's functional groups. For instance, calculations would predict the stretching frequencies for the O-H bond of the phenol, the N-H bond of the azetidine, C-O ether bonds, and the aromatic C-H bonds.

The molecule possesses both an acidic site (phenolic hydroxyl) and a basic site (azetidine nitrogen). Computational methods can predict the pKa values associated with these groups.

Acidity (pKa of Phenolic Hydroxyl): The acidity of the phenol group is determined by the stability of its conjugate base (the phenoxide ion). Calculations would involve optimizing the geometry of both the protonated and deprotonated forms and calculating the energy difference. The electron-donating character of the benzyloxy group and the nature of the azetidinyl substituent would influence the predicted pKa.

Basicity (pKa of Azetidine Nitrogen): Similarly, the basicity of the azetidine nitrogen is determined by the stability of its conjugate acid (the azetidinium ion). The pKa of the secondary amine would be calculated by comparing the energies of the neutral and protonated forms. This value indicates the likelihood of the nitrogen atom being protonated at physiological pH.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This is fundamental in drug discovery for predicting the binding mode and affinity of a potential drug candidate.

To perform a docking study, a specific biological target must be chosen. Given the structural motifs of this compound (a phenol and a cyclic amine), potential targets could include receptors, enzymes, or ion channels where such functionalities are known to interact, such as monoamine transporters or certain classes of kinases.

The docking simulation would place the ligand into the active site of the target protein in numerous possible conformations and orientations. A scoring function would then estimate the binding affinity for each pose, typically reported as a binding energy (e.g., in kcal/mol). The pose with the lowest binding energy is considered the most likely binding mode.

Once the optimal binding pose is identified, the specific intermolecular interactions that stabilize the ligand-protein complex are analyzed. For this compound, these would likely include:

Hydrogen Bonding: The phenolic hydroxyl group and the azetidine N-H group are potent hydrogen bond donors. The oxygen and nitrogen atoms can also act as hydrogen bond acceptors. These interactions with amino acid residues like aspartate, glutamate, serine, or asparagine are often critical for high-affinity binding.

Hydrophobic Interactions: The benzyl (B1604629) and phenyl rings are hydrophobic and would likely engage in favorable interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine within the target's binding pocket.

π-Stacking: The two aromatic rings (the phenol and the benzyl group) can participate in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. These interactions are crucial for orienting the ligand correctly within the active site.

Table 2: Hypothetical Intermolecular Interactions for this compound in a Kinase Active Site (Note: This table is purely illustrative and assumes a hypothetical kinase target.)

| Interaction Type | Ligand Group Involved | Potential Interacting Residue |

| Hydrogen Bond (Donor) | Phenolic -OH | Asp184 (side chain) |

| Hydrogen Bond (Donor) | Azetidine N-H | Glu121 (backbone carbonyl) |

| Hydrogen Bond (Acceptor) | Phenolic Oxygen | Lys72 (side chain) |

| π-π Stacking | Phenyl Ring | Phe80 |

| Hydrophobic Interaction | Benzyl Ring | Leu132, Val84 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. rsc.org For a compound like this compound, MD simulations can provide detailed insights into its behavior at an atomic level, which is crucial for understanding its interactions within a biological system. rsc.orgmdpi.com These simulations solve Newton's equations of motion for a system of interacting particles, generating trajectories that reveal how the system evolves.

Conformational Flexibility and Solvation Effects on Molecular Structure

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. MD simulations can explore the conformational landscape of this compound, identifying the most stable low-energy shapes (conformations) it can adopt. The simulation tracks the fluctuations in bond lengths, angles, and dihedral angles over time, providing a dynamic picture of the molecule's flexibility.

Stability and Dynamics of Ligand-Receptor Complexes

A primary application of MD simulations in drug discovery is to investigate the interaction between a ligand (the drug candidate) and its protein receptor. nih.gov By simulating the this compound molecule docked into the active site of a target protein, researchers can assess the stability of the resulting complex. rsc.org

Key metrics analyzed during these simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the ligand and protein backbone atoms from their initial positions over the course of the simulation. A stable, low RMSD value suggests the ligand remains tightly bound in the binding pocket.

Hydrogen Bond Analysis: The simulation can identify the key amino acid residues in the receptor that form stable hydrogen bonds with the ligand. For this compound, the hydroxyl and the azetidine nitrogen are likely hydrogen bond donors or acceptors.

Binding Free Energy Calculations: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to the simulation trajectory to estimate the binding free energy, providing a quantitative measure of binding affinity.

These simulations provide an atomic-level understanding of the forces driving ligand binding and can help explain why certain molecules are potent inhibitors while others are not. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Azetidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov This method is widely used to guide the design of new, more potent derivatives. researchgate.net

Selection and Calculation of Molecular Descriptors

The first step in QSAR modeling is to calculate numerical values, known as molecular descriptors, that characterize the physicochemical properties of the molecules. ucsb.edu For a series of azetidine derivatives, these descriptors can be categorized as follows:

Constitutional Descriptors: Simple properties derived directly from the molecular formula, such as molecular weight and atom counts. ucsb.edu

Topological Descriptors: Describe the connectivity and branching of atoms in the molecule.

Thermodynamic Descriptors: Properties like molar refractivity, logP (lipophilicity), total energy, and ovality, which relate to the molecule's bulk and energy. chalcogen.ro

Steric Descriptors: Describe the size and shape of the molecule. chalcogen.ro

Electronic Descriptors: Quantify the electronic properties of the molecule, such as dipole moment, and Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, often calculated using quantum mechanics methods like Density Functional Theory (DFT). nih.govucsb.edu

The table below shows examples of descriptors used in QSAR studies of various azetidine derivatives.

| Descriptor Category | Specific Descriptor Examples | Relevance to Biological Activity |

| Thermodynamic | logP, Molar Refractivity, Total Energy | Relates to membrane permeability, binding interactions, and stability. chalcogen.ro |

| Steric | Ovality, Principal Moment of Inertia | Influences how the molecule fits into a receptor's binding site. chalcogen.ro |

| Electronic | HOMO/LUMO Energies, Dipole Moment | Describes the molecule's reactivity and ability to engage in electrostatic interactions. ucsb.edu |

| 2D/Topological | SpMax2_Bhp (Eigenvalue of Barysz matrix) | Can be related to properties like polarizability, which influences binding. nih.govresearchgate.net |

Development of Predictive Models for In Vitro Biological Activities

Once descriptors are calculated for a set of azetidine derivatives with known biological activities (e.g., IC50 values), a mathematical model is built to correlate the descriptors with the activity. nih.gov Multiple Linear Regression (MLR) is a common method used to generate a linear equation. chalcogen.roresearchgate.net More advanced machine learning algorithms are also employed. nih.gov

The quality and predictive power of a QSAR model are assessed using several statistical parameters: researchgate.net

Coefficient of determination (r² or R²): Indicates how well the model fits the data. Values closer to 1.0 are better.

Cross-validated correlation coefficient (q² or Q²): Measures the internal predictive ability of the model. A q² > 0.6 is generally considered good. researchgate.net

External validation (pred_r² or R²pred): The model's ability to predict the activity of an external set of compounds not used in model generation.

The following table summarizes statistical results from published QSAR studies on various azetidine derivatives, demonstrating the development of robust predictive models.

| Azetidine Derivative Series | Target Activity | r² | q² | pred_r² | Reference |

| 1,3,4-Thiadiazole-2-yl Azetidin-2-ones | Antimicrobial | 0.8040 | 0.6189 | - | chalcogen.roresearchgate.net |

| Azetidine-2-carbonitriles | Antimalarial | 0.9465 | 0.8981 | 0.6915 | nih.govresearchgate.net |

| 1,3,4-Thiadiazole-2-yl Azetidin-2-ones (another model) | Antimicrobial | 0.8526 | 0.7784 | 0.8101 | researchgate.net |

| Benzoxazole-azetidinones | Anticancer | 0.7579 | 0.5822 | 0.2364 | ijrar.org |

These models provide valuable insights into the structure-activity relationships, suggesting that properties like lipophilicity, steric bulk, and thermodynamics play important roles in the biological activity of azetidine compounds. chalcogen.ro

Computational Investigation of Reaction Mechanisms for Key Synthetic Steps

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that can be difficult to obtain through experiments alone. For the synthesis of this compound, a key step is the formation of the four-membered azetidine ring, which can be challenging. bioquicknews.commit.edu

Computational methods, particularly Density Functional Theory (DFT), can be used to model the reaction pathway. This involves:

Mapping the Potential Energy Surface: Calculating the energy of the system as the reactants are converted into products.

Identifying Intermediates and Transition States: Locating the structures of any stable intermediates and the high-energy transition states that connect them.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. By comparing the activation energies of different possible pathways, the most likely mechanism can be identified.

A recent study by researchers at MIT and the University of Michigan demonstrated the power of this approach for azetidine synthesis. mit.edu They used computational models to predict the feasibility of a photocatalyzed [2+2] cycloaddition between alkenes and oximes to form azetidines. mit.eduresearchgate.net By calculating the frontier orbital energies of the reactants, they could successfully predict which pairs of substrates would react to form the desired product. mit.edu Such computational prescreening avoids a trial-and-error approach in the lab, saving time and resources. mit.edu

Computational studies can also elucidate the role of catalysts, solvents, and substituent effects on the reaction outcome, guiding the optimization of reaction conditions to improve the yield and selectivity of key synthetic steps for complex molecules like this compound. acs.orgnih.gov

Chemical Reactivity, Derivatization, and Analog Development of 2 Azetidin 3 Yl 5 Benzyloxy Phenol

Reactivity of the Azetidine (B1206935) Ring System

The azetidine ring is a key structural motif, and its reactivity is largely governed by the inherent ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain makes the ring susceptible to cleavage and expansion reactions while also providing a rigid scaffold for orienting substituents. rsc.orgrsc.org

The significant ring strain of the azetidine moiety makes it a versatile synthon for transformation into other heterocyclic systems through nucleophilic ring-opening or ring-expansion reactions. rsc.orgresearchgate.net These reactions are often triggered by protonation of the azetidine nitrogen or by the introduction of a Lewis acid, which activates the ring towards nucleophilic attack. magtech.com.cn The regioselectivity of the ring-opening is highly dependent on the substituents present on the azetidine ring and the nature of the nucleophile. magtech.com.cn

For instance, intramolecular attack by a pendant nucleophile can lead to the formation of larger ring systems. An intramolecular decomposition pathway involving the ring-opening of an azetidine via attack by a nearby amide group has been reported. nih.gov Furthermore, acid-catalyzed ring-opening of azetidinols with phenols can occur, with the regiochemistry dictated by the substitution pattern on the azetidine ring. uncfsu.edu Transformations of functionalized azetidines can also lead to the synthesis of other valuable heterocycles, such as 2-oxazolines, through acid-mediated stereospecific isomerization. mdpi.com

| Reaction Type | Reagents/Conditions | Resulting Heterocycle | Reference |

| Isomerization | Brønsted or Lewis acids (e.g., Cu(OTf)₂) | 2-Oxazoline | mdpi.com |

| Ring Expansion | Diazo compound, Copper catalyst | Pyrrolidine (B122466) | nih.gov |

| Nucleophilic Ring Opening | Phenols, Acid catalysis | Acyclic amino ethers | uncfsu.edu |

| Intramolecular Attack | Pendant amide, Acidic conditions | Fused ring systems | nih.gov |

The secondary amine of the azetidine ring is a prime site for derivatization, allowing for the introduction of a wide variety of substituents to probe their effects on biological activity. Standard N-alkylation and N-acylation reactions can be readily employed. The regioselectivity of subsequent reactions on the molecule can be influenced by the nature of the N-substituent. rsc.org For example, an N-alkyl group can direct ortho-lithiation of an adjacent aryl ring, whereas an N-Boc (tert-butyloxycarbonyl) group promotes lithiation at the benzylic position. rsc.orgmdpi.com

Late-stage modification of azetidine-containing macrocycles has been achieved through chemoselective deprotection and substitution at the azetidine nitrogen. figshare.com This highlights the utility of the azetidine nitrogen as a handle for introducing diverse functionalities, such as reporter tags or groups that modulate pharmacokinetic properties.

| Functionalization | Reagent | N-Substituent | Purpose | Reference |

| N-Alkylation | Alkyl halide, Base | Alkyl group | Analog synthesis, Modulate basicity | nih.gov |

| N-Acylation | Acyl chloride, Base | Acyl group | Amide analog synthesis | figshare.com |

| N-Carbamoylation | Benzyl (B1604629) chloroformate | Carbamate (Cbz) | Protection, Peptide synthesis | figshare.comresearchgate.net |

| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | tert-butyloxycarbonyl (Boc) | Protection, Directing group | rsc.org |

| N-Arylation | Aryl halide, Pd catalyst | Aryl group | Buchwald-Hartwig coupling | uni-muenchen.de |

Beyond N-functionalization, the carbon atoms of the azetidine ring can also be modified. The development of methods for the regioselective functionalization of the azetidine ring is crucial for creating structurally diverse analogs. rsc.org Base-promoted C2 metalation followed by electrophilic trapping is a viable strategy for accessing complex azetidine derivatives. mdpi.com

The synthesis of 2,3-disubstituted azetidines, which creates two new stereogenic centers, can be achieved through methods like copper-catalyzed boryl allylation of azetine precursors. acs.org This approach allows for the introduction of versatile functionalities with high stereocontrol. Strain-release strategies using azabicyclo[1.1.0]butanes have also emerged as powerful methods for synthesizing 3-substituted and 3,3-disubstituted azetidines. researchgate.netuni-muenchen.de These methods underscore the synthetic versatility of the strained azetidine scaffold for generating complex and diverse molecular architectures.

Reactivity of the Phenolic Hydroxyl and Benzyloxy Group

The phenol (B47542) and benzyl ether moieties offer additional opportunities for derivatization, influencing properties such as hydrogen bonding capacity, lipophilicity, and metabolic stability.

The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide, a potent nucleophile. This allows for a range of O-alkylation and O-acylation reactions. Esterification is typically achieved not by direct reaction with carboxylic acids, which is slow for phenols, but by using more reactive acylating agents like acyl chlorides or acid anhydrides. libretexts.org The reaction can be catalyzed by bases, which deprotonate the phenol to increase its nucleophilicity.

The choice of reaction conditions can determine whether C-acylation (a Friedel-Crafts reaction on the aromatic ring) or O-acylation occurs. O-acylation is generally favored under kinetic control, while C-acylation is favored under thermodynamic control, often requiring a Lewis acid like AlCl₃.

| Reaction | Reagent | Product Type | Conditions | Reference |

| Esterification | Acyl Chloride (e.g., Ethanoyl chloride) | Phenyl Ester | Room temperature or with base | libretexts.orglew.ro |

| Esterification | Acid Anhydride (e.g., Ethanoic anhydride) | Phenyl Ester | Warming or with base | libretexts.orgresearchgate.net |

| Alkylation | Alkyl Halide | Aryl Alkyl Ether | Base (e.g., K₂CO₃) | nih.gov |

| Benzylation | Benzyl Carbonate | Aryl Benzyl Ether | Pd catalyst | organic-chemistry.org |

The benzyl ether serves as a common protecting group for the phenolic hydroxyl. organic-chemistry.org Its removal, or debenzylation, unmasks the phenol, which can then be subjected to further derivatization as described in the section above. The selective cleavage of the benzyl C-O bond is critical, especially in a molecule with other sensitive functional groups.

A standard and highly effective method for debenzylation is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas). silicycle.com This method is generally clean and high-yielding. However, it may not be compatible with other reducible functional groups like alkenes or nitro groups. silicycle.com Alternative methods have been developed for selective O-debenzylation, such as using magnesium in methanol (B129727) (Mg/MeOH) or trifluoroacetic acid (TFA), which can offer different selectivity profiles. researchgate.netepa.govepa.gov Once the benzyl group is cleaved, the resulting free phenol becomes available for reactions such as acylation or alkylation, providing a route to a new set of analogs.

| Debenzylation Method | Reagents | Key Features | Reference |

| Catalytic Hydrogenolysis | Pd/C, H₂ | High efficiency, mild conditions | silicycle.com |

| Chemical Reduction | Mg/MeOH | Selective for certain benzyl ethers | researchgate.netepa.gov |

| Acid Cleavage | Trifluoroacetic acid (TFA) | Mild and efficient, selective in the presence of esters | epa.gov |

| Oxidative Cleavage | DDQ, photoirradiation | Useful for p-methoxybenzyl (PMB) ethers | organic-chemistry.org |

Oxidation Reactions and Quinone Methide Formation

The phenolic hydroxyl group in 2-(azetidin-3-yl)-5-(benzyloxy)phenol is susceptible to oxidation. Under biological conditions or through chemical oxidants, phenols can be converted to reactive intermediates. A particularly relevant transformation for phenols bearing an ortho-alkyl substituent is the formation of quinone methides. These are highly electrophilic species known to alkylate cellular macromolecules, a mechanism that can mediate both therapeutic effects and toxicity.

The presence of the azetidin-3-yl group at the ortho position of the phenol makes the formation of an o-quinone methide a plausible bioactivation pathway. Oxidation of the phenol would lead to a transient o-quinone, which could then eliminate a proton from the exocyclic carbon of the azetidine ring to form the corresponding o-quinone methide. The reactivity of the resulting quinone methide would be influenced by the electronic properties of the rest of the molecule.

Quinone methides are known to be formed during the biotransformation of various xenobiotics and are implicated in the toxicity of some alkylphenols. nih.gov Their high reactivity towards nucleophiles, such as the thiol groups in cysteine residues of proteins, makes them potent alkylating agents. nih.gov The specific factors governing quinone methide formation from this compound, such as the required metabolic enzymes (e.g., cytochromes P450) and the stability of the resulting intermediate, would be critical in determining its biological and toxicological profile. nih.govnih.gov

Design Principles for Structural Analogs and Derivatives of this compound

The development of analogs and derivatives of this compound is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Bioisosteric replacement is a key strategy to modulate the physicochemical and biological properties of a lead compound without significantly altering its binding mode to the biological target. drughunter.com For this compound, several bioisosteric replacements can be envisioned:

Azetidine Moiety: The strained four-membered azetidine ring can be replaced with other small, saturated heterocycles like oxetane, pyrrolidine, or piperidine (B6355638) to explore different conformational spaces and vector orientations of substituents. tcichemicals.comresearchgate.net For instance, replacing the azetidine with a piperidine ring has been explored for GABA-uptake inhibitors. ebi.ac.uknih.gov Such modifications can impact binding affinity and selectivity.

Phenolic Hydroxyl Group: The phenolic hydroxyl group is often a key hydrogen bond donor and can be a site of metabolism. Bioisosteres for the phenol group include other acidic functional groups like carboxylic acids, hydroxamic acids, or certain N-heterocyclic systems that can mimic its hydrogen bonding capabilities and acidity. acs.org

Benzyloxy Group: The benzyloxy group can be replaced with other substituted aryl or heteroaryl ethers to probe interactions with the target protein and to modify properties like solubility and metabolic stability.

The following table summarizes potential bioisosteric replacements for the key functional groups in this compound.

| Original Functional Group | Potential Bioisosteric Replacements | Rationale for Replacement |

| Azetidine | Oxetane, Pyrrolidine, Piperidine, Spirocyclic systems | Modify ring strain, conformational flexibility, and substituent vectors. tcichemicals.comresearchgate.net |

| Phenolic Hydroxyl | Carboxylic Acid, Tetrazole, Hydroxamic Acid, Acidic N-Heterocycles | Modulate acidity, hydrogen bonding, and metabolic stability. ebi.ac.uknih.govacs.org |

| Benzyloxy Group | Substituted Phenyl Ethers, Naphthyl Ethers, Pyridyl Ethers | Alter lipophilicity, solubility, and potential for pi-stacking interactions. |

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original pharmacophoric features. nih.govbhsai.org For this compound, this could involve replacing the azetidinyl-phenol core with other bicyclic or heterocyclic systems that can present the key interacting groups in a similar spatial arrangement. The goal is to discover novel chemotypes with improved properties, such as enhanced potency or better intellectual property positioning. nih.govchimia.ch

Hybridization involves combining structural motifs from different known active compounds to create a new molecule with potentially synergistic or additive effects. For example, the azetidinyl-phenol scaffold could be hybridized with other pharmacophores known to interact with the same or related biological targets. nih.gov

Structure-Activity Relationship (SAR) Studies from a Synthetic Perspective

SAR studies are crucial for understanding how modifications to a chemical structure affect its biological activity. For this compound, SAR can be systematically explored by modifying the azetidine ring and the benzyloxy/phenolic ring.

The azetidine ring is a key feature that can significantly influence the biological activity of the molecule. Modifications to this ring can provide valuable SAR data.

Ring Size and Substitution: Altering the ring size from the four-membered azetidine to five-membered pyrrolidine or six-membered piperidine can have a profound impact on potency. For example, in a series of STAT3 inhibitors, changing from a proline (five-membered ring) to an azetidine-2-carboxamide (B111606) (four-membered ring) resulted in a four-fold increase in potency, while expanding to a pipecolamide (six-membered ring) decreased potency. acs.orgnih.gov

Stereochemistry: If the azetidine ring is substituted, the stereochemistry at the chiral centers can be critical for activity. In the same series of STAT3 inhibitors, the (R)-enantiomer of an azetidine-2-carboxamide was found to be more potent than the (S)-enantiomer. acs.orgnih.gov

Point of Attachment: The point of attachment to the azetidine ring is also crucial. For instance, moving the carboxamide group from the 2-position to the 3-position of the azetidine ring led to a loss of activity in STAT3 inhibitors. acs.orgnih.gov

The following table illustrates the impact of azetidine modifications on in vitro activity from a study on STAT3 inhibitors, which provides a relevant model for understanding the SAR of azetidinyl-containing compounds.

| Compound Modification | Biological Target | In Vitro Activity (IC50) | Reference |

| (R)-Azetidine-2-carboxamide | STAT3 | 0.52 µM | acs.orgnih.gov |

| (S)-Azetidine-2-carboxamide | STAT3 | 2.22 µM | acs.orgnih.gov |

| Azetidine-3-carboxamide | STAT3 | Inactive | acs.orgnih.gov |

| Proline analog (5-membered ring) | STAT3 | 2.4 µM | acs.orgnih.gov |

| Pipecolamide analog (6-membered ring) | STAT3 | 5.4 µM | acs.orgnih.gov |

Systematic variation of substituents on the benzyloxy and phenolic rings is a classical approach to explore SAR.

Substituents on the Benzyloxy Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring of the benzyloxy group can influence binding affinity and metabolic stability. Electron-donating or electron-withdrawing groups at the ortho, meta, or para positions can modulate the electronic character of the ring and its interaction with the target. nih.gov For example, para-substitution is often favored to avoid steric clashes and can be a site for metabolic modification. researchgate.net

Modifications to the Phenolic Ring: The position and nature of substituents on the phenolic ring can affect the acidity of the hydroxyl group and its hydrogen bonding capacity. Additionally, substituents can influence the susceptibility of the ring to oxidation. For instance, the antioxidant activity of phenolic compounds is highly dependent on the number and position of hydroxyl groups and other substituents on the ring. researchgate.net

The following table provides a hypothetical SAR summary for substituent variations on the benzyloxy/phenolic ring, based on general medicinal chemistry principles.

| Ring Modification | Substituent Type | Expected Impact on Activity | Rationale |

| Benzyloxy Phenyl Ring (para-position) | Electron-withdrawing (e.g., -F, -Cl, -CF3) | May increase potency | Can enhance binding through specific interactions or by modulating electronics. nih.gov |

| Benzyloxy Phenyl Ring (para-position) | Electron-donating (e.g., -OCH3, -CH3) | Variable | Can increase or decrease activity depending on the specific target interactions. researchgate.net |

| Phenolic Ring | Additional hydroxyl or methoxy (B1213986) group | May increase antioxidant activity | Can enhance radical scavenging ability. researchgate.net |

| Phenolic Ring | Bulky alkyl group | May decrease activity | Can cause steric hindrance in the binding pocket. |

Correlation of Stereochemistry with Observed Biological Responses (In Vitro)

No data is currently available in the public domain regarding the correlation of stereochemistry with the observed in vitro biological responses for this compound.

In Vitro and Mechanistic Biological Investigations of 2 Azetidin 3 Yl 5 Benzyloxy Phenol and Its Analogs

Development of Cellular and Biochemical Assays

The initial phase of investigating a new chemical entity like 2-(Azetidin-3-yl)-5-(benzyloxy)phenol involves the creation and implementation of a suite of assays to assess its biological effects in a controlled laboratory setting. These assays are designed to be robust, reproducible, and scalable to allow for the screening of multiple analogs and the generation of reliable data.

High-Throughput Screening Methodologies for Initial Activity Assessment

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. For this compound and its analogs, a primary HTS campaign would likely involve cell-based assays that measure a relevant phenotypic endpoint. For instance, given the structural motifs present in the molecule, a screen for anti-proliferative effects in a panel of cancer cell lines would be a logical starting point.

These assays are typically performed in multi-well plates (e.g., 384- or 1536-well formats) and utilize automated liquid handling systems to ensure precision and throughput. A common method to assess cell viability is the use of colorimetric or fluorometric assays, such as those based on the reduction of tetrazolium salts (e.g., MTT) or the measurement of ATP levels (e.g., CellTiter-Glo®). nih.gov

Table 1: Hypothetical High-Throughput Screening Data for this compound Analogs Against a Cancer Cell Line Panel

| Compound ID | R1 Group | R2 Group | Cell Line A (% Inhibition at 10 µM) | Cell Line B (% Inhibition at 10 µM) | Cell Line C (% Inhibition at 10 µM) |

| 1 | H | H | 65 | 58 | 72 |

| 2 | 4-F | H | 78 | 71 | 85 |

| 3 | H | 3-Cl | 55 | 49 | 63 |

| 4 | 4-F | 3-Cl | 88 | 82 | 91 |

This table presents hypothetical data for illustrative purposes.

The results from such a screen would identify initial "hit" compounds that warrant further investigation.

Enzyme Inhibition Assays for Specific Target Interactions

Following the identification of active compounds from HTS, the focus shifts to determining their specific molecular targets. The azetidine (B1206935) and phenol (B47542) moieties are common pharmacophores in kinase inhibitors. nih.govacs.org Therefore, a logical next step would be to screen active compounds against a panel of protein kinases to assess for inhibitory activity.

Enzyme inhibition assays are typically conducted in a biochemical format, using purified recombinant enzymes. The activity of the enzyme is measured in the presence of varying concentrations of the inhibitor. A widely used format for kinase assays is the measurement of ATP consumption or the phosphorylation of a substrate peptide. Technologies such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and luminescence-based assays are commonly employed. nih.gov

Table 2: Hypothetical Kinase Inhibition Profile of this compound (Compound 1)

| Kinase Target | IC50 (nM) |

| Kinase A | 50 |

| Kinase B | 250 |

| Kinase C | >10,000 |

| Kinase D | 80 |

This table presents hypothetical data for illustrative purposes. IC50 is the half-maximal inhibitory concentration.

These assays provide quantitative data on the potency and selectivity of the compounds against specific enzymes, offering initial insights into their mechanism of action.

Cell-Free Systems for Isolated Mechanistic Studies

Cell-free systems, such as those based on cell lysates or reconstituted protein synthesis machinery, offer a powerful platform for studying molecular interactions in a controlled environment, devoid of the complexities of a living cell. researchgate.netyoutube.com These systems can be particularly useful for confirming direct target engagement and for elucidating the mechanism of action of a compound.

For example, a cell-free protein synthesis system could be used to produce the putative kinase target of this compound. The effect of the compound on the kinase's activity could then be measured directly, without interference from other cellular components. nih.govnih.gov This approach can also be used to study the compound's effect on protein-protein interactions that may be modulated by the target kinase.

Exploration and Identification of Potential Biological Targets

While targeted screening against known enzyme families is a valuable approach, it is also important to consider that a novel compound may have an unexpected biological target. Therefore, unbiased methods for target deconvolution are crucial for a comprehensive understanding of a compound's biological activity.

Target Deconvolution Strategies (e.g., Chemical Proteomics, Affinity-Based Methods)

Chemical proteomics has emerged as a powerful set of techniques for identifying the cellular targets of small molecules. nih.govresearchgate.netresearchgate.net These methods typically involve the use of a chemical probe derived from the bioactive compound.

One common approach is affinity-based protein profiling (ABPP) . In this method, an analog of this compound would be synthesized with a reactive group (a "warhead") that can covalently bind to its target protein(s) and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for enrichment and identification. researchgate.net The probe is incubated with cell lysates or intact cells, and the covalently labeled proteins are then enriched using the reporter tag and identified by mass spectrometry.

Another strategy is the use of photoaffinity labeling . Here, the probe is designed with a photo-reactive group that, upon exposure to UV light, will form a covalent bond with any nearby proteins. nih.gov This method is particularly useful for identifying non-covalent interactions.

Table 3: Hypothetical Protein Hits from a Chemical Proteomics Experiment with a this compound-derived Probe

| Protein ID | Protein Name | Fold Enrichment (Probe vs. Control) | Putative Function |

| P12345 | Kinase A | 15.2 | Signal Transduction |

| Q67890 | Protein X | 8.5 | Scaffolding Protein |

| R54321 | Enzyme Y | 5.1 | Metabolic Pathway |

This table presents hypothetical data for illustrative purposes.

These unbiased approaches can reveal both the intended targets and potential off-target interactions of a compound, providing a more complete picture of its biological effects.

Validation of Compound-Target Engagement

Once potential targets have been identified, it is essential to validate that the compound directly engages these targets in a cellular context. Several methods can be employed for this purpose.

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement in intact cells. This assay is based on the principle that the binding of a ligand to its target protein can stabilize the protein against thermal denaturation. nih.gov Cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry. An increase in the melting temperature of the target protein in the presence of the compound is indicative of direct engagement.

Another approach is to use target knockdown or knockout experiments. By reducing or eliminating the expression of the putative target protein (e.g., using siRNA or CRISPR/Cas9), one can determine if the biological effects of the compound are dependent on the presence of that target. If the compound's activity is diminished in the absence of the target protein, it provides strong evidence for a direct interaction. acs.org

These validation experiments are crucial for confirming the identified targets and for building a strong scientific rationale for the further development of this compound and its analogs as potential therapeutic agents.

Elucidation of Molecular and Cellular Mechanisms

The anticancer effects of phenolic compounds, a class to which this compound belongs, are often exerted by targeting key molecular pathways. researchgate.net These compounds can induce remarkable effects on human cancers by modulating signaling cascades involved in cell survival, proliferation, and death. nih.gov Mechanisms include reducing the expression of transcription factors that regulate cytoprotective genes, decreasing the activation of the tumor suppressor p53, and altering the expression of proteins in the Bcl-2 family, which control the mitochondrial membrane potential. nih.gov Furthermore, some phenolic derivatives suppress the expression of hypoxia-inducible factor-1 alpha (HIF-1α) and downregulate the pro-survival p-Akt signaling pathway, thereby promoting apoptosis. researchgate.netnih.gov While the specific pathways modulated by this compound itself remain to be elucidated, the activities of its analogs suggest that these signaling cascades are probable targets.

Analogs of this compound, particularly those with a β-lactam (azetidin-2-one) structure, have demonstrated significant effects on cellular processes critical to cancer progression. For instance, a series of 3-(prop-1-en-2-yl)azetidin-2-one (B14392877) analogs of combretastatin (B1194345) A-4 were shown to arrest MCF-7 breast cancer cells in the G2/M phase of the cell cycle. nih.gov This cell cycle blockade is a common outcome for agents that interfere with microtubule dynamics, ultimately leading to the induction of apoptosis, or programmed cell death. nih.govnih.gov

Flow cytometry analysis confirmed that treatment with these compounds resulted in cellular apoptosis. nih.gov The induction of apoptosis is a key mechanism for the anticancer activity of many phenolic compounds. researchgate.netnih.gov Studies on various cancer cell lines have shown that these molecules can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of key executioner enzymes like caspase-3 and caspase-9, and the cleavage of poly (ADP)ribose polymerase (PARP). nih.gov

The azetidine and phenol moieties are present in various compounds exhibiting antimicrobial properties. Azetidin-2-one (B1220530) (β-lactam) derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. sciencescholar.us Studies show that the presence of the azetidine ring can confer significant potency against both Gram-positive and Gram-negative bacteria. sciencescholar.us

Phenolic compounds, including benzyloxy phenol derivatives, also possess well-documented antimicrobial activity. nih.govmdpi.com Their mechanisms of action are often multifactorial, including the destabilization of the bacterial cytoplasmic membrane, alteration of membrane permeability, and the inhibition of extracellular microbial enzymes. mdpi.com For example, studies on nitrobenzyl-oxy-phenol derivatives demonstrated activity against various bacterial strains, with minimum inhibitory concentrations (MICs) determined via broth dilution methods. nih.govresearchgate.net Some phenolic compounds have also shown the ability to modulate antibiotic resistance, potentially by acting synergistically with conventional antibiotics to overcome resistance mechanisms in bacteria. mdpi.com

A primary mechanism underlying the anticancer activity of many azetidine-containing analogs is the disruption of microtubule dynamics through interaction with tubulin. nih.govtudublin.ie Microtubules are essential for cell division, and agents that interfere with their function are potent anticancer drugs. Several azetidin-2-one analogs, designed as mimics of combretastatin A-4 (CA-4), have been shown to be potent inhibitors of tubulin polymerization. nih.gov

These compounds bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. nih.gov This disruption of the cellular cytoskeleton leads to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis. nih.gov The in vitro antiproliferative activities of these analogs have been demonstrated in various cancer cell lines, including MCF-7 (estrogen receptor-positive breast cancer) and MDA-MB-231 (triple-negative breast cancer), with IC50 values often in the low nanomolar range, comparable to that of CA-4. nih.govtudublin.ie

Comparative Biological Activity and SAR Analysis of Synthetic Analogs